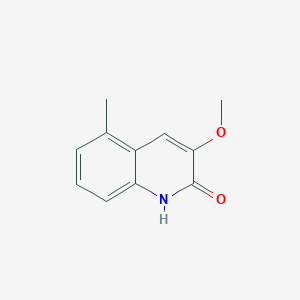
2-Butyl-2-methyltetrahydro-2H-pyran-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-2-methyltetrahydro-2H-pyran-4-ol is a chemical compound known for its significance in various industrial and scientific applications It is a member of the tetrahydropyran family, which is characterized by a six-membered ring containing five carbon atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol can be synthesized through Prins cyclization, a reaction between an aldehyde and an unsaturated alcohol. This reaction is typically acid-catalyzed, with common catalysts including Brønsted acids bearing a sulfonic group and Lewis acids such as iron chloride . The reaction conditions often involve the use of iron-modified silica as a catalyst, which has been shown to produce the desired compound with high selectivity .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of iron chloride-modified silica catalysts. These catalysts are prepared through wet impregnation or impregnation under solvent-free conditions. The presence of water has been found to positively influence the selectivity for the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The Prins cyclization reaction, which is used for its synthesis, is a key example of an acid-catalyzed cyclization reaction .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include iron chloride, iron nitrate, and various Brønsted acids. The reaction conditions typically involve the presence of water, which has been shown to enhance the selectivity for the desired product .
Major Products Formed: The major product formed from the reactions involving this compound is the substituted tetrahydropyranol. This compound is often used in the fragrance industry due to its pleasant odor .
Applications De Recherche Scientifique
2-Butyl-2-methyltetrahydro-2H-pyran-4-ol has a wide range of scientific research applications. In chemistry, it is studied for its potential use as a building block in the synthesis of more complex molecules. In biology, it is investigated for its potential biological activities and interactions with various biological targets. In medicine, it is explored for its potential therapeutic applications, particularly in the development of new drugs. In industry, it is used in the production of fragrances and other consumer products .
Mécanisme D'action
The mechanism of action of 2-Butyl-2-methyltetrahydro-2H-pyran-4-ol involves its interaction with various molecular targets and pathways. The specific molecular targets and pathways involved in its effects are still under investigation, but it is believed to exert its effects through interactions with specific receptors and enzymes in the body .
Comparaison Avec Des Composés Similaires
2-Butyl-2-methyltetrahydro-2H-pyran-4-ol can be compared with other similar compounds, such as 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol and 4-butyl-2-methyltetrahydro-2H-pyran-4-ol . These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for use in various applications.
Propriétés
Formule moléculaire |
C10H20O2 |
|---|---|
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
2-butyl-2-methyloxan-4-ol |
InChI |
InChI=1S/C10H20O2/c1-3-4-6-10(2)8-9(11)5-7-12-10/h9,11H,3-8H2,1-2H3 |
Clé InChI |
ZPHZRHDHNPBDOK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(CC(CCO1)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


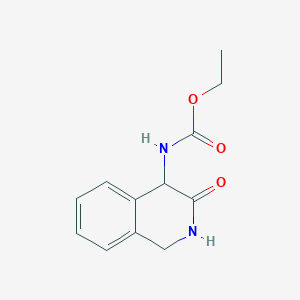

![(6-Bromobenzo[c]isoxazol-3-yl)methanol](/img/structure/B13681201.png)
![(1R,2S,5S)-rel-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B13681207.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylate hydrochloride](/img/structure/B13681215.png)
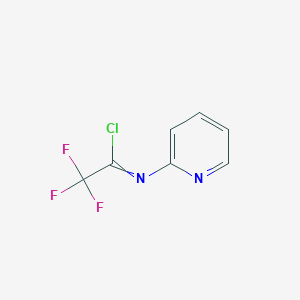
![Ethyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13681221.png)
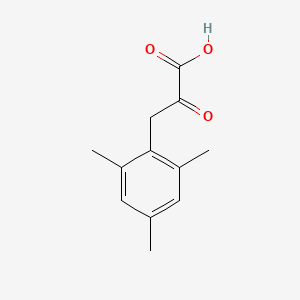
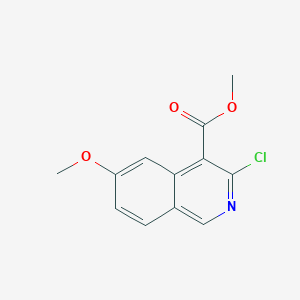
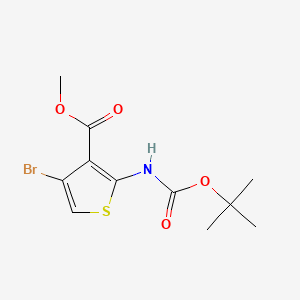
![5-Chloro-8-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13681234.png)
![7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13681236.png)

